molecular formula C20H15N3O B14231306 2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one CAS No. 631179-02-7

2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one

Cat. No.: B14231306
CAS No.: 631179-02-7
M. Wt: 313.4 g/mol
InChI Key: MAZVTZYXNODMBT-UHFFFAOYSA-N
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Description

2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an aniline group and a phenyl group attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the aniline and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aniline and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of substituted aniline or phenyl derivatives.

Scientific Research Applications

2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-1-phenyl-1,8-naphthyridin-4(1H)-one: Similar structure but with a different naphthyridine core.

    2-anilino-1-phenyl-1,7-quinolin-4(1H)-one: Contains a quinoline core instead of a naphthyridine core.

    2-anilino-1-phenyl-1,7-pyridin-4(1H)-one: Features a pyridine core.

Uniqueness

2-anilino-1-phenyl-1,7-naphthyridin-4(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

631179-02-7

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-anilino-1-phenyl-1,7-naphthyridin-4-one

InChI

InChI=1S/C20H15N3O/c24-19-13-20(22-15-7-3-1-4-8-15)23(16-9-5-2-6-10-16)18-14-21-12-11-17(18)19/h1-14,22H

InChI Key

MAZVTZYXNODMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(N2C4=CC=CC=C4)C=NC=C3

Origin of Product

United States

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